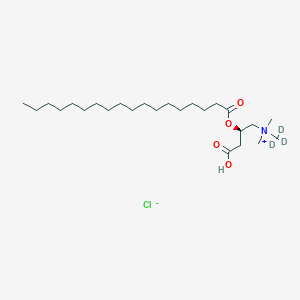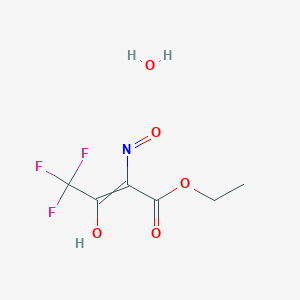
(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride
Overview
Description
Stearoyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of stearoyl-L-carnitine chloride. Stearoyl-L-carnitine chloride is an endogenous long-chain acylcarnitine that plays a role in the transport and metabolism of fatty acids within mitochondria. This compound is often used as an internal standard for the quantification of stearoyl-L-carnitine in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearoyl-L-carnitine-d3 (chloride) involves the incorporation of deuterium into the stearoyl-L-carnitine molecule. This is typically achieved through the use of deuterated reagents in the esterification process. The reaction conditions often include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol, with the reaction being carried out at controlled temperatures to ensure the stability of the deuterium label .
Industrial Production Methods
Industrial production of stearoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, with stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at low temperatures (-20°C) to maintain its stability over extended periods .
Chemical Reactions Analysis
Types of Reactions
Stearoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acylcarnitine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted acylcarnitine derivatives .
Scientific Research Applications
Stearoyl-L-carnitine-d3 (chloride) has a wide range of scientific research applications, including:
Mechanism of Action
Stearoyl-L-carnitine-d3 (chloride) exerts its effects by participating in the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo beta-oxidation. This process is facilitated by carnitine palmitoyltransferase, acyl-CoA synthetase, and carnitine/acylcarnitine translocase . The compound also inhibits sodium-dependent carnitine uptake in human proximal convoluted tubular cells and lecithin:cholesterol acyltransferase activity in rat plasma .
Comparison with Similar Compounds
Similar Compounds
Stearoyl-L-carnitine chloride: The non-deuterated form of the compound.
L-Carnitine octdecanoyl ester-d3: Another deuterated acylcarnitine derivative.
L-Carnitine stearoyl ester-d3: A similar compound with a slightly different ester structure.
Uniqueness
Stearoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable as an internal standard in mass spectrometry and other analytical techniques .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-octadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYWVPJJXVIFM-UORIVOMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)









![6-Iodo-8-phenylimidazo[1,2-a]pyrazine](/img/structure/B1415796.png)


![Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1415800.png)
